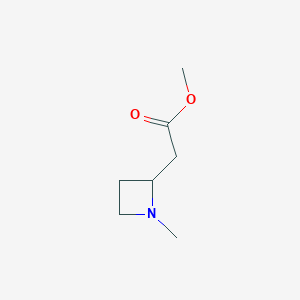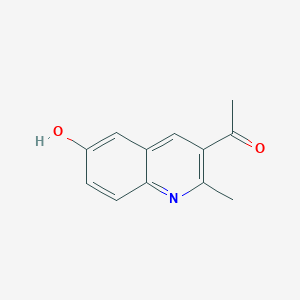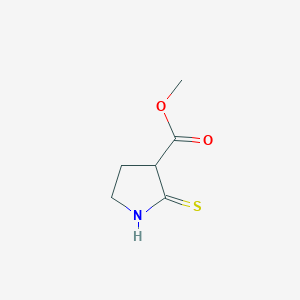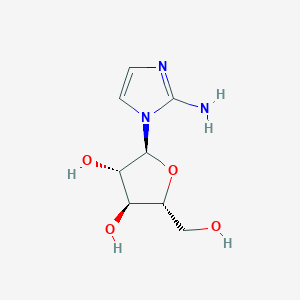
tert-Butyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate: is an organic compound that belongs to the class of tert-butoxycarbonyl (BOC) protected amino acids. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The BOC group serves as a protecting group for the amino function, preventing it from reacting under certain conditions and allowing for selective deprotection when needed.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate typically involves the protection of an amino acid with a BOC group. One common method is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of BOC-protected amino acids often involves similar methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Substitution: The compound can undergo nucleophilic substitution reactions where the BOC group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Trifluoroacetic acid (TFA) in dichloromethane is commonly used for BOC deprotection.
Substitution: Reagents like sodium hydroxide and DMAP are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the BOC group yields the free amino acid.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-Butyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate is used as an intermediate in the synthesis of peptides and other complex molecules. The BOC group provides a temporary protection for the amino group, allowing for selective reactions at other sites .
Biology: In biological research, this compound is used to study protein interactions and enzyme mechanisms. The BOC group can be selectively removed to study the effects of the free amino group on biological activity .
Medicine: In medicinal chemistry, BOC-protected amino acids are used in the development of pharmaceuticals. The protecting group allows for the synthesis of complex drug molecules with high specificity and minimal side reactions .
Industry: In the industrial sector, this compound is used in the large-scale production of peptides and other bioactive compounds. The compound’s stability and ease of deprotection make it valuable for industrial applications .
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate involves the protection of the amino group by the BOC group. This protection prevents the amino group from participating in unwanted reactions during synthesis. The BOC group can be selectively removed under acidic conditions, revealing the free amino group for further reactions . The molecular targets and pathways involved depend on the specific application and the nature of the compound being synthesized.
Comparación Con Compuestos Similares
- tert-Butyl 2-((tert-butoxycarbonyl)amino)pent-4-enoic acid
- tert-Butyl 2-((tert-butoxycarbonyl)amino)pentanoate
- tert-Butyl 2-((tert-butoxycarbonyl)amino)butanoate
Comparison: tert-Butyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate is unique due to its specific structure, which includes a pent-4-enoate moiety. This structure provides distinct reactivity and stability compared to other BOC-protected amino acids. The presence of the double bond in the pent-4-enoate group allows for additional functionalization and reactivity, making it a versatile intermediate in organic synthesis .
Propiedades
IUPAC Name |
tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-8-9-10(11(16)18-13(2,3)4)15-12(17)19-14(5,6)7/h8,10H,1,9H2,2-7H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQGZWJDMSGALX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC=C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Bromo-2-iodobenzo[d]oxazole](/img/structure/B12866491.png)
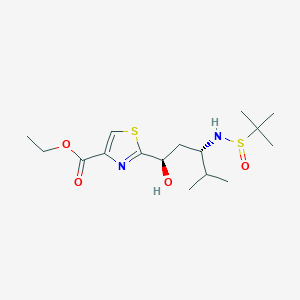
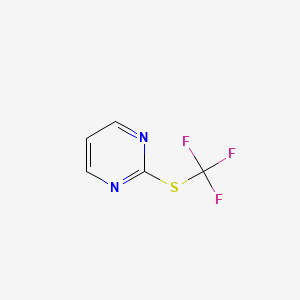
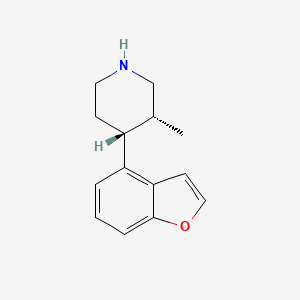
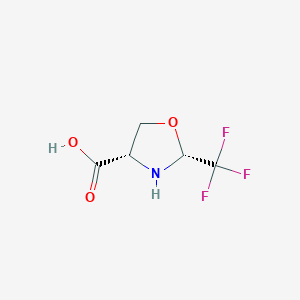
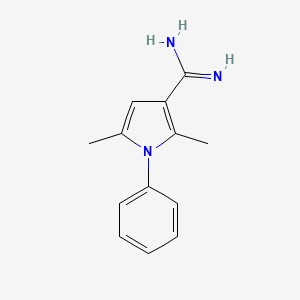
![2-Bromobenzo[d]oxazole-5-sulfonamide](/img/structure/B12866523.png)
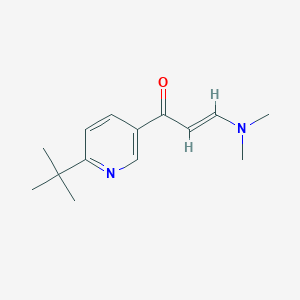
![1-(5-(Hydroxymethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12866525.png)
